molecular formula C18H10ClFN2O5 B3624631 [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate

[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate

Cat. No.: B3624631
M. Wt: 388.7 g/mol
InChI Key: PXWFVZUXWKYOKJ-UHFFFAOYSA-N
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Description

[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trioxo-diazinane moiety, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the core diazinane structure. One common method involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions . The reaction is usually carried out in solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at temperatures ranging from 150°C to 190°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

[2-chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O5/c19-12-8-9(7-11-15(23)21-18(26)22-16(11)24)5-6-14(12)27-17(25)10-3-1-2-4-13(10)20/h1-8H,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFVZUXWKYOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Reactant of Route 2
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Reactant of Route 5
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Reactant of Route 6
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate

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